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molecular formula C14H16O3 B8430783 Ethyl 3-(2-oxocyclopentyl)benzoate

Ethyl 3-(2-oxocyclopentyl)benzoate

Cat. No. B8430783
M. Wt: 232.27 g/mol
InChI Key: MSQDSRPMVCUXIA-UHFFFAOYSA-N
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Patent
US07163957B2

Procedure details

4 g (17.2 mmol) of ethyl 3-(6-oxabicyclo[3.1.0]hex-1-yl)benzoate (6) and 50 ml of methylene chloride are introduced into a round-bottomed flask. The mixture is cooled to 0° C. and then 2.2 ml (17.2 mmol) of BF3.Et2O are added dropwise. The reaction mixture is stirred at 0° C. for 1 hour and then 25 ml of a saturated aqueous sodium bicarbonate solution are added. The mixture is separated by settling and the aqueous phase extracted with methylene chloride. The combined organic phases are dried over MgSO4, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 80/20). The title product is obtained in the form of a pale yellow oil (3.4 g).
Name
ethyl 3-(6-oxabicyclo[3.1.0]hex-1-yl)benzoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([C:7]3[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=3)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[O:6][CH:5]1[CH2:4][CH2:3][CH2:2]2.B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:6]=[C:5]1[CH2:4][CH2:3][CH2:2][CH:1]1[C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 3-(6-oxabicyclo[3.1.0]hex-1-yl)benzoate
Quantity
4 g
Type
reactant
Smiles
C12(CCCC2O1)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 80/20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CCC1)C=1C=C(C(=O)OCC)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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